molecular formula C17H14BrN3 B8660023 2-(3-(3-Bromopyridin-2-yl)azetidin-1-yl)quinoline

2-(3-(3-Bromopyridin-2-yl)azetidin-1-yl)quinoline

Cat. No.: B8660023
M. Wt: 340.2 g/mol
InChI Key: XVCCPRPOIFAMKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(3-Bromopyridin-2-yl)azetidin-1-yl)quinoline is a useful research compound. Its molecular formula is C17H14BrN3 and its molecular weight is 340.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H14BrN3

Molecular Weight

340.2 g/mol

IUPAC Name

2-[3-(3-bromopyridin-2-yl)azetidin-1-yl]quinoline

InChI

InChI=1S/C17H14BrN3/c18-14-5-3-9-19-17(14)13-10-21(11-13)16-8-7-12-4-1-2-6-15(12)20-16/h1-9,13H,10-11H2

InChI Key

XVCCPRPOIFAMKY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3C=C2)C4=C(C=CC=N4)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(azetidin-3-yl)-3-bromopyridine hydrochloride (4) (221 g, 0.886 mol), 2-chloroquinoline (133.5 g, 0.816 mol, 0.92 eq., Combi-Blocks) and cesium carbonate (866 g, 2.658 mol, 3 eq.) in anhydrous DMF (7 L) was heated to 110° C. and stirred for 16 hrs. After cooling to RT, the mixture was transferred to 50 L separatory funnel and diluted with water (14 L). The precipitated solid was filtered, stirred in water (4 L), filtered and dried to obtain 222 g of 2-(3-(3-bromopyridin-2-yl)azetidin-1-yl)quinoline. Yield: 80% over two steps.
Quantity
221 g
Type
reactant
Reaction Step One
Quantity
133.5 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
866 g
Type
reactant
Reaction Step One
Name
Quantity
7 L
Type
solvent
Reaction Step One
Name
Quantity
14 L
Type
solvent
Reaction Step Two

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